(3R)-3-ethyloxan-2-one
Description
(3R)-3-ethyloxan-2-one is a chiral cyclic ester (lactone) belonging to the oxolane family. Its structure consists of a five-membered oxolane ring with an ethyl group substituted at the 3R position. The compound’s stereochemistry and alkyl substituent confer distinct physicochemical properties, such as moderate lipophilicity and stability under ambient conditions.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
MNMHTBMXCUARLR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H]1CCCOC1=O |
Canonical SMILES |
CCC1CCCOC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 3-hydroxyhexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and it is usually carried out under reflux conditions to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-ethyloxan-2-one may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases, can be employed to catalyze the esterification process, providing a more environmentally friendly and efficient route compared to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-ethyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are diols or alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in amides, esters, or other derivatives.
Scientific Research Applications
(3R)-3-ethyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (3R)-3-ethyloxan-2-one exerts its effects depends on the specific reactions it undergoes. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below summarizes structurally related oxolan-2-one derivatives and their distinguishing characteristics:
*Calculated based on molecular formula C₇H₁₂O₂.
Stereochemical and Functional Group Influences
- Stereochemistry : The 3R configuration in (3R)-3-ethyloxan-2-one contrasts with compounds like (5S)-5-(hydroxymethyl)oxolan-2-one, where stereochemical differences alter interactions with biological targets (e.g., enzymes, aroma receptors) .
- Ethyl vs. Hydroxymethyl Groups: The ethyl substituent enhances lipophilicity compared to the polar hydroxymethyl group in (3R)-3-(Hydroxymethyl)oxolan-2-one. This difference impacts solubility and membrane permeability, making the ethyl derivative more suitable for non-polar solvents or lipid-based applications .
Biological Activity
(3R)-3-ethyloxan-2-one, also known as 3-ethyl-2-oxazolidinone, is a cyclic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H16O
- Molecular Weight : 128.21 g/mol
- CAS Number : 89134567
Biological Activity Overview
Research indicates that (3R)-3-ethyloxan-2-one exhibits various biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. Its mechanisms involve interaction with cellular pathways and enzymes, making it a potential candidate for drug development.
Antimicrobial Activity
Studies have shown that (3R)-3-ethyloxan-2-one possesses antimicrobial properties against several pathogens. The compound has been tested against bacteria and fungi, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of (3R)-3-ethyloxan-2-one
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antiviral Activity
Recent studies have explored the antiviral potential of (3R)-3-ethyloxan-2-one, particularly against viruses such as SARS-CoV-2. Molecular docking studies suggest strong binding affinity to viral proteins crucial for replication.
Case Study: SARS-CoV-2 Inhibition
In silico analysis indicated that (3R)-3-ethyloxan-2-one interacts with the main protease of SARS-CoV-2, which is vital for viral replication. The binding energy estimates suggest a promising inhibitory effect comparable to known antiviral agents.
Table 2: Binding Affinity of (3R)-3-ethyloxan-2-one to SARS-CoV-2 Proteins
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that (3R)-3-ethyloxan-2-one can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation and immune responses.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that (3R)-3-ethyloxan-2-one has favorable absorption and distribution characteristics. However, toxicity assessments are necessary to establish safety profiles for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
